O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride
Description
Properties
Molecular Formula |
C4H14Cl2N2O2S2 |
|---|---|
Molecular Weight |
257.2 g/mol |
IUPAC Name |
2-(2-aminoethylsulfonothioyloxy)ethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O2S2.2ClH/c5-1-3-8-10(7,9)4-2-6;;/h1-6H2;2*1H |
InChI Key |
BYMPURQHZWYZGK-UHFFFAOYSA-N |
Canonical SMILES |
C(COS(=O)(=S)CCN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride typically involves the reaction of ethanesulfonothioic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Ethanesulfonothioic acid and 2-aminoethanol.
Conditions: The reaction is usually conducted in an aqueous medium with a suitable catalyst to facilitate the formation of the sulfonothioate ester.
Purification: The product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:
Bulk Reactors: Utilizing large reactors to handle the reactants and control the reaction parameters.
Catalysts: Employing industrial-grade catalysts to enhance the reaction rate and yield.
Purification: Implementing advanced purification techniques such as recrystallization, filtration, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, which have diverse applications in synthetic chemistry and biochemistry.
Scientific Research Applications
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Employed in biochemical assays to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride involves its interaction with molecular targets through its amino and sulfonothioate groups. These interactions can modulate enzyme activity, protein function, and cellular pathways. The compound’s ability to form stable complexes with metal ions and other biomolecules makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride and structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
